7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Description
7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C19H18ClF2N3O3 and its molecular weight is 409.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sitafloxacinisomer cento(RRS), also known as Sitafloxacin, primarily targets DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Sitafloxacin interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition disrupts the process of bacterial DNA replication, transcription, repair, and recombination, thereby preventing the bacteria from multiplying .
Biochemical Pathways
It is known that the drug interferes with the bacterial dna synthesis pathway by inhibiting dna gyrase and topoisomerase iv . This disruption in the DNA synthesis pathway leads to the cessation of bacterial growth and multiplication.
Pharmacokinetics
The pharmacokinetic properties of Sitafloxacin have been studied in patients with respiratory tract infections . The drug was administered orally either as 100 mg once daily or 50 mg twice daily for 7 days . The pharmacokinetic and pharmacodynamic indices were then assessed .
Result of Action
The primary result of Sitafloxacin’s action is the inhibition of bacterial growth and multiplication . This is achieved by disrupting the process of bacterial DNA replication, transcription, repair, and recombination . Clinical studies have shown that Sitafloxacin has a high efficacy rate in treating various bacterial infections .
Properties
IUPAC Name |
7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZDKCDAWUEGK-UHTWSYAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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